molecular formula C14H10O3 B3021503 2-(4-Hydroxy-phenyl)benzofuran-5-OL CAS No. 52814-86-5

2-(4-Hydroxy-phenyl)benzofuran-5-OL

Cat. No. B3021503
CAS RN: 52814-86-5
M. Wt: 226.23 g/mol
InChI Key: SNNNDCMXZYWCCI-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)benzofuran-5-OL , also known as 5-Benzofuranol, 2-(4-hydroxyphenyl) , is a chemical compound with the molecular formula C14H10O3 . It has an average mass of 226.227 Da and a monoisotopic mass of 226.062988 Da . The compound’s structure consists of a benzofuran ring fused with a phenyl group, and it features a hydroxyl group at the 4-position of the phenyl ring.


Synthesis Analysis

The synthesis of This compound involves various methods, including cyclization reactions, oxidative coupling, and functional group transformations. Researchers have explored both chemical and biological routes to obtain this compound. For instance, one study reported the synthesis of a benzofuran-5-ol derivative with promising antifungal activity .

Scientific Research Applications

ERβ Selective Ligands

2-(4-Hydroxy-phenyl)benzofuran-5-OL shows potential as a selective ligand for Estrogen Receptor Beta (ERβ). Research by Collini et al. (2004) indicates that modifications of this compound, especially in the 7-position of the benzofuran, can lead to increased affinity and selectivity for ERβ. These modifications include introducing lipophilic groups and further alterations at the benzofuran 4-position, resulting in compounds with significant selectivity for ERβ (Collini et al., 2004).

Antiproliferative Activity

In the context of cancer research, Ma et al. (2017) identified compounds structurally related to this compound, which demonstrated significant antiproliferative activity. These compounds increased the expression of apoptosis-inducing proteins in cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).

5-Lipoxygenase Inhibitory Activities

Ohemeng et al. (1994) explored the synthesis of benzofuran hydroxamic acids, including derivatives of this compound. These compounds were found to be effective inhibitors of the 5-lipoxygenase enzyme, which plays a role in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs (Ohemeng et al., 1994).

Estrogen Receptor Binding Affinity

Halabalaki et al. (2000) reported the isolation of new 2-phenyl-benzofurans from Onobrychis ebenoides, demonstrating affinity for the estrogen receptor. These findings highlight the potential of this compound analogues in hormone-related therapies or research (Halabalaki et al., 2000).

Amyloid Imaging Agents

Labib (2013) discussed the synthesis of a benzofuran derivative, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, as a new series of amyloid imaging agents. This suggests potential applications in detecting amyloid plaques in Alzheimer’s disease, indicating a neurological imaging application for benzofuran derivatives (Labib, 2013).

β-Amyloid Aggregation Inhibitor

Research by Choi et al. (2004) on the synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to β-amyloid aggregation inhibitor further supports the potential of these compounds in Alzheimer’s disease research. The compounds synthesized were effective in inhibiting β-amyloid aggregation, a key factor in the pathogenesis of Alzheimer's (Choi et al., 2004).

properties

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNNDCMXZYWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349669
Record name 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52814-86-5
Record name 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 74 (1.5 g, 5.2 mmol) and Pyridine HCl (10 g) was heated to 200° C. After 1.5 hr, the reaction was cooled and diluted with water. The aqueous layer was extracted with EtOAc and the organic layer was dried, concentrated to give a solid which was triturated with CH2Cl2 to give a solid (0.6 g, 51%): Mp=275–278° C.; 1H NMR (DMSO-d6) δ 9.81 (br s, 1 H), 9.12 (br s, 1 H), 7.66 (d, 2 H, J=2.5 Hz), 7.32 (d, 1 H, J=8.5 Hz), 7.00 (s, 1 H), 6.90–6.83 (m, 3 H), 6.65 (dd, 1 H, J=8.6 Hz, 2.6 Hz); MS 225 (M−H)−.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
51%

Synthesis routes and methods II

Procedure details

A solution of 3-Fluoro anisole (2 g, 16 mmol) and 2,5-dimethoxyphenacetyl chloride in dichloroethane (50 mL) was treated with AlCl3 (2.3 g, 18 mmol) and stirred at rt until TLC analysis indicated reaction was complete. The reaction was worked up by adding a 2 N HCl aq solution to the reaction (slowly) and washing with saturated NaHCO3 aq, brine and drying over MgSO4. After filtering, the EtOAc was concentrated and chromatographed on silica gel (EtOAc/hexanes 1:4) to yield 1 gram of the acylated intermediate 76 as well as an isomer as an oily solid that was used as is for the next reaction step. All of 76 from the previous step (1 g, 3.3 mmol) was heated with pyr-HCl at 180° C.-200° C. until TLC indicated reaction completion. The reaction was worked up by partitioning between 2 N HCl aq and EtOAc and washing the EtOAc with saturated NaHCO3, brine, and drying over MgSO4. The solution was filtered, concentrated and chromatographed on silica gel to yield 0.48 g of impure pdt 77. The product thus obtained was recrystallized from EtOAc/hexanes to yield desired product plus a small amt of unidentified impurity: Mp=218-222° C.; 1H NMR (DMSO-d6) δ 10.39 (s, 1 H), 9.20 (s, 1 H), 7.74 (t, 1 H, J=8.7 Hz), 7.37 (d, 1 H, J=8.8 Hz), 6.96-6.94 (m, 2 H), 6.79-6.70 (m, 3 H); MS 243 (M−H)−.
Name
76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 2
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 3
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 4
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 5
2-(4-Hydroxy-phenyl)benzofuran-5-OL
Reactant of Route 6
2-(4-Hydroxy-phenyl)benzofuran-5-OL

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